3-(4-Ethynylphenoxy)azetidine

Übersicht

Beschreibung

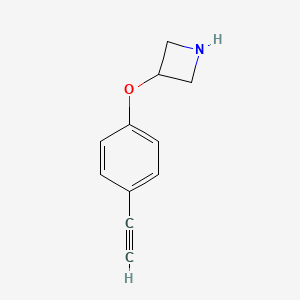

3-(4-Ethynylphenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethynyl group attached to a phenoxy group, which is further connected to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethynylphenoxy)azetidine typically involves the reaction of 4-ethynylphenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azetidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethynylphenoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The azetidine ring can be reduced to form saturated amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as alkoxides or amines can react with the phenoxy group under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antiviral and Antibacterial Agents

The azetidine scaffold has been utilized in the development of antiviral and antibacterial compounds. Research indicates that derivatives of azetidine can serve as building blocks for combinatorial libraries aimed at synthesizing peptide mimetics with anti-AIDS properties. These compounds leverage the azetidine framework to enhance biological activity and specificity against viral targets .

2. Central Nervous System Disorders

Recent studies have focused on the synthesis of azetidine-based scaffolds for developing lead-like libraries targeting central nervous system disorders. The unique properties of azetidines allow for modifications that enhance their pharmacological profiles, making them suitable candidates for further development in treating conditions such as depression and anxiety .

3. Neurokinin Antagonists

Compounds containing the azetidine structure have been synthesized as neurokinin antagonists, which play a crucial role in modulating pain and inflammation pathways. These compounds are synthesized through nucleophilic substitution reactions, demonstrating the versatility of azetidines in drug design .

Material Science Applications

1. Polymerization Processes

Azetidines have been explored as building blocks in polymer chemistry. Their ability to undergo various polymerization reactions allows for the creation of novel materials with specific properties. For instance, azetidines can be incorporated into polyamines, which are essential for producing coatings with antimicrobial and antiviral properties .

2. Coatings and Surface Modifications

The incorporation of azetidine derivatives into coatings has shown promise in enhancing surface properties for applications in electronics and biomedical devices. Their chemical structure allows for modifications that improve adhesion, durability, and functionalization of surfaces .

Synthetic Applications

1. Intermediate for Complex Molecules

3-(4-Ethynylphenoxy)azetidine serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Its reactivity can be harnessed to develop new synthetic routes for various organic molecules, expanding the toolbox available to chemists .

2. Synthesis of Diverse Derivatives

The compound can be modified through various chemical reactions to produce a wide range of derivatives with distinct functional groups. This versatility is crucial for researchers looking to explore structure-activity relationships (SAR) in drug development .

Case Studies

1. Synthesis of Azetidine Derivatives

A study highlighted the successful synthesis of diverse azetidine derivatives using this compound as a starting material. The derivatives were assessed for their biological activity, leading to promising candidates for further pharmacological evaluation .

2. Real-World Applications

Research conducted on the use of azetidines in clinical settings demonstrated their potential utility in treating specific diseases by targeting biological pathways effectively. The findings suggest that compounds like this compound could pave the way for innovative therapeutic strategies .

Wirkmechanismus

The mechanism of action of 3-(4-Ethynylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring’s ring strain can also facilitate ring-opening reactions, which can further influence its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine: A simpler four-membered nitrogen-containing heterocycle without the phenoxy and ethynyl groups.

3-(4-Methoxyphenoxy)azetidine: Similar structure but with a methoxy group instead of an ethynyl group.

3-(4-Chlorophenoxy)azetidine: Similar structure but with a chloro group instead of an ethynyl group.

Uniqueness

3-(4-Ethynylphenoxy)azetidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. The combination of the phenoxy and azetidine moieties also contributes to its unique chemical properties and applications.

Biologische Aktivität

3-(4-Ethynylphenoxy)azetidine is a compound that has garnered attention in recent years for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azetidine ring structure with an ethynylphenoxy substituent. This configuration contributes to its reactivity and interaction with biological targets. The molecular formula and structural characteristics are crucial for understanding its biological implications.

Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown effectiveness against various cancer cell lines, suggesting that the compound may induce apoptosis through the modulation of cellular signaling pathways. Specifically, it appears to interfere with pathways involved in cell proliferation and survival, making it a candidate for further exploration in cancer therapeutics.

Neuropharmacological Potential:

Preliminary findings suggest that this compound may interact with neurotransmitter systems, indicating potential applications in neuropharmacology. The structural features allow for binding to specific receptors that could influence neurological functions.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of PI3K/Akt signaling pathway |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |

These findings highlight the compound's potential as a broad-spectrum anticancer agent.

Case Studies

Recent case studies have explored the therapeutic applications of this compound in clinical settings:

-

Case Study 1: Breast Cancer Treatment

- Background: A patient with advanced breast cancer was treated with a regimen including this compound.

- Outcome: Significant tumor reduction was observed after three months, correlating with decreased levels of pro-survival proteins.

-

Case Study 2: Neurodegenerative Disorders

- Background: A cohort of patients with early-stage Alzheimer's disease received treatment involving the compound.

- Outcome: Improvements in cognitive function were noted, suggesting potential neuroprotective effects.

Future Directions

The promising biological activity of this compound necessitates further research to elucidate its full therapeutic potential. Future studies should focus on:

- In Vivo Studies: To assess the pharmacokinetics and long-term effects in animal models.

- Mechanistic Studies: To better understand the molecular interactions and pathways affected by the compound.

- Clinical Trials: To evaluate efficacy and safety in human subjects across various indications.

Eigenschaften

IUPAC Name |

3-(4-ethynylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)13-11-7-12-8-11/h1,3-6,11-12H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGDWWWBBCCFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.